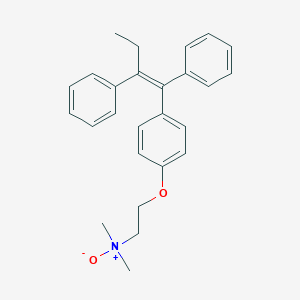

tamoxifen N-oxide

説明

特性

IUPAC Name |

2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29NO2/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)29-20-19-27(2,3)28/h5-18H,4,19-20H2,1-3H3/b26-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAASNACECBQAFW-QPLCGJKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC[N+](C)(C)[O-])C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCC[N+](C)(C)[O-])/C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101316463 | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75504-34-6 | |

| Record name | Tamoxifen N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75504-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamoxifen N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075504346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamoxifen N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101316463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties and Stability of Tamoxifen N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer. Its clinical efficacy is intrinsically linked to its complex metabolism, which yields a variety of active and inactive metabolites. Among these, Tamoxifen N-oxide (TNO) represents a significant, yet sometimes overlooked, product of phase I metabolism. This technical guide provides an in-depth exploration of the physicochemical properties and stability of this compound, offering crucial data and methodologies for researchers and professionals in the field of drug development and analysis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug metabolite is fundamental for the development of robust analytical methods and for predicting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉NO₂ | --INVALID-LINK-- |

| Molecular Weight | 387.51 g/mol | --INVALID-LINK-- |

| CAS Number | 75504-34-6 | --INVALID-LINK-- |

| Appearance | White to off-white solid | MedchemExpress |

| Solubility | Soluble in DMSO (≥ 2 mg/mL) | MedchemExpress |

| Predicted XLogP3-AA | 6.6 | --INVALID-LINK-- |

Metabolic Pathway of this compound

Tamoxifen undergoes extensive metabolism primarily in the liver. The formation of this compound is a key step in its biotransformation.

Caption: Metabolic interconversion of Tamoxifen and this compound.

Tamoxifen is oxidized to this compound by flavin-containing monooxygenases (FMOs), particularly FMO1 and FMO3.[1][2] Interestingly, this metabolite can be reduced back to the parent drug, tamoxifen, by various cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2A6, and CYP3A4.[1] This reversible metabolism suggests a potential role for TNO as a metabolic reservoir for tamoxifen.

Stability of this compound

The stability of a drug metabolite is a critical parameter that influences its in vivo concentration and, consequently, its potential biological activity and toxicity. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

While specific quantitative data on the forced degradation of this compound is not extensively available in the public domain, studies on tamoxifen provide a framework for the conditions under which the N-oxide metabolite might also be susceptible to degradation. Tamoxifen has been shown to be susceptible to degradation under basic, oxidative, and photolytic conditions.[3][4]

Table of Forced Degradation Conditions for Tamoxifen (as a proxy for this compound)

| Condition | Reagent/Stress | Observation |

| Acidic | 0.1 M HCl | Generally stable |

| Basic | 0.1 M NaOH | Degradation observed |

| Oxidative | 3% H₂O₂ | Degradation observed |

| Thermal | 60°C | Generally stable |

| Photolytic | UV light | Significant degradation |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-oxides from tertiary amines like tamoxifen involves oxidation with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Dissolution: Dissolve tamoxifen in a suitable inert solvent such as dichloromethane (B109758) (DCM).

-

Oxidation: Cool the solution to 0°C in an ice bath. Add the oxidizing agent (e.g., m-CPBA or a solution of hydrogen peroxide) dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite (B76179) solution if m-CPBA was used). Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR.

Quantification of this compound in Biological Matrices by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drug metabolites in complex biological matrices like plasma or serum.[5][6][7]

Caption: Workflow for LC-MS/MS quantification of this compound.

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of plasma or serum, add an internal standard (e.g., deuterated this compound).

-

Precipitate proteins by adding a threefold volume of cold acetonitrile.

-

Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the clear supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

-

Validation Parameters for the Analytical Method

| Parameter | Typical Acceptance Criteria |

| Linearity | r² > 0.99 |

| Accuracy | 85-115% of the nominal concentration (80-120% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by the internal standard |

| Stability | Stable under conditions of sample handling, processing, and storage |

Conclusion

This compound is a key metabolite in the complex biotransformation of tamoxifen. A comprehensive understanding of its physicochemical properties and stability is paramount for accurate bioanalytical quantification and for elucidating its potential pharmacological role. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, analyze, and evaluate the stability of this important metabolite. Further research into the specific degradation products of this compound under various stress conditions will provide a more complete picture of its stability profile and aid in the development of even more robust analytical methodologies.

References

- 1. Oxidation of tamoxifen by human flavin-containing monooxygenase (FMO) 1 and FMO3 to tamoxifen-N-oxide and its novel reduction back to tamoxifen by human cytochromes P450 and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Validation of forced degradation and stability indicating studies of Tamoxifen in nanoformulation using spectroscopic technique | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamoxifen N-oxide: An In-depth Technical Guide on its Role as a Human Metabolite of Tamoxifen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its clinical efficacy is largely attributed to its active metabolites, primarily 4-hydroxytamoxifen (B85900) and endoxifen. However, the metabolic fate of tamoxifen in humans is complex, involving a myriad of phase I and phase II enzymatic reactions that produce a diverse array of metabolites. Among these is tamoxifen N-oxide (TNO), a significant product of tamoxifen's biotransformation. This technical guide provides a comprehensive overview of this compound as a human metabolite of tamoxifen, focusing on its metabolic pathway, quantitative analysis, experimental protocols for its detection, and its role in the broader context of tamoxifen's pharmacology.

Metabolic Pathway of Tamoxifen to this compound

The formation of this compound from tamoxifen is primarily a phase I metabolic reaction catalyzed by the flavin-containing monooxygenase (FMO) system, with FMO1 and FMO3 being the key enzymes involved in humans.[1][2] This enzymatic N-oxidation occurs at the tertiary amine of the dimethylaminoethyl side chain of the tamoxifen molecule.

Interestingly, the metabolic pathway is not unidirectional. This compound can be reduced back to tamoxifen through the action of several cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, as well as by hemoglobin.[1][2] This retro-reduction suggests a potential for metabolic cycling, where this compound may serve as a reservoir for the parent drug, although the in vivo significance of this cycle is still under investigation.[3]

Quantitative Analysis of this compound in Human Samples

The concentration of this compound in human biological fluids is generally lower than that of other major metabolites like N-desmethyltamoxifen. Quantitative data from studies involving breast cancer patients on tamoxifen therapy provide insights into the in vivo levels of this metabolite.

| Sample Type | Patient Population | Tamoxifen Daily Dose | Mean this compound Concentration (ng/mL) | Reference |

| Serum | 115 breast cancer patients | 1 mg | 1.8 | [4] |

| Serum | 115 breast cancer patients | 5 mg | 4.9 | [4] |

| Serum | 115 breast cancer patients | 20 mg | 12.1 | [4] |

| Breast Tumor Tissue | 115 breast cancer patients | 1 mg | 1.4 | [4] |

| Breast Tumor Tissue | 115 breast cancer patients | 5 mg | 2.0 | [4] |

| Breast Tumor Tissue | 115 breast cancer patients | 20 mg | 2.1 | [4] |

Experimental Protocols for the Analysis of this compound

The gold standard for the quantification of tamoxifen and its metabolites, including this compound, in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a general methodology based on published protocols.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma or serum, add an internal standard solution (e.g., deuterated tamoxifen).

-

Add 300 µL of a protein precipitating agent, such as acetonitrile (B52724) or methanol.

-

Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube for analysis.

2. Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column is commonly used for the separation of tamoxifen and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

-

Injection Volume: A small volume of the prepared sample extract (e.g., 5-10 µL) is injected onto the LC column.

3. Tandem Mass Spectrometry (MS/MS)

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion for this compound and a characteristic product ion.

-

Precursor Ion (m/z): 388.2

-

Product Ion (m/z): 72.1 (This corresponds to the dimethylaminoethyl fragment)

-

-

Data Analysis: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of the analyte.

Biological Activity and Role in Signaling Pathways

The direct biological activity of this compound appears to be limited. In vitro studies using the ER+ MCF-7 breast cancer cell line have shown that this compound is primarily reduced back to tamoxifen, with no other significant metabolites being formed.[4] This suggests that this compound may function as a prodrug or a metabolic reservoir for the parent compound.

The primary mechanism of action of tamoxifen is through competitive antagonism of the estrogen receptor, which leads to the modulation of estrogen-responsive genes and a subsequent decrease in cell proliferation and induction of apoptosis in ER+ breast cancer cells. Additionally, tamoxifen has been shown to exert effects through ER-independent signaling pathways, including the modulation of protein kinase C (PKC), calmodulin, and the induction of oxidative stress.

Given that this compound can be converted back to tamoxifen, it indirectly contributes to these signaling events. The diagram below illustrates a simplified overview of the estrogen receptor signaling pathway and the inhibitory effect of tamoxifen.

Conclusion

This compound is a notable metabolite of tamoxifen in humans, formed through FMO-mediated N-oxidation and subject to retro-reduction by CYP enzymes. While its direct pharmacological activity appears to be minimal, its ability to be converted back to tamoxifen suggests a role as a potential metabolic reservoir, thereby contributing to the overall pharmacokinetic profile of the parent drug. The quantification of this compound, alongside other metabolites, through robust analytical methods like LC-MS/MS, is crucial for a comprehensive understanding of tamoxifen's disposition in patients. Further research is warranted to fully elucidate the in vivo dynamics of the tamoxifen to this compound metabolic cycle and its clinical implications in the context of personalized medicine for breast cancer therapy.

References

- 1. Buy this compound 1,2-epoxide (EVT-13880935) | 102203-05-4 [evitachem.com]

- 2. Tamoxifen metabolism: pharmacokinetic and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the antimammary cancer antiestrogenic agent tamoxifen. II. Flavin-containing monooxygenase-mediated N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Tamoxifen N-Oxide in Breast Cancer Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. Its efficacy relies on its conversion to active metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen, which exhibit high affinity for the estrogen receptor and potently antagonize estrogen-driven tumor growth. Among the various metabolites, the biological significance of tamoxifen N-oxide (tamNox) has been less explored. This technical guide provides a comprehensive analysis of the current understanding of the biological activity of this compound in breast cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.

While direct quantitative data on the antiproliferative and pro-apoptotic effects of this compound are limited, studies have indicated that it exhibits anti-estrogenic activity comparable to tamoxifen in ER+ breast cancer cells. A key aspect of its mechanism is its ability to be metabolically reduced back to tamoxifen within breast cancer cells, suggesting a role as a potential intracellular reservoir of the parent drug.

Data Presentation

Table 1: Comparative Cytotoxicity of Tamoxifen and its Metabolites in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Assay | Exposure Time (h) | Citation(s) |

| Tamoxifen | MCF-7 (ER+) | 4.506 (as µg/mL) | MTT | 24 | [1] |

| MCF-7 (ER+) | ~10.05 | MTT | Not Specified | [2] | |

| MCF-7 (ER+) | 17.26 | MTT | 48 | [3] | |

| MDA-MB-231 (ER-) | 2.23 | MTT | Not Specified | [2] | |

| MDA-MB-231 (ER-) | 21.8 | AlamarBlue | 72 | [4] | |

| 4-Hydroxytamoxifen | MCF-7 (ER+) | 0.029 | Not Specified | Not Specified | [5] |

| MCF-7 (ER+) | 27 | ATP chemosensitivity | 96 | [4] | |

| MDA-MB-231 (ER-) | 18 | ATP chemosensitivity | 96 | [4] | |

| This compound | MCF-7 (ER+) | Comparable to Tamoxifen* | Growth Inhibition | Not Specified | [6] |

Table 2: Effect of Tamoxifen on Apoptosis and Cell Cycle in MCF-7 Cells

| Treatment | Parameter | Result | Exposure Time (h) | Citation(s) |

| Tamoxifen (250 µM) | Apoptosis | 45.7% late apoptotic cells (vs. 0.045% in control) | 48 | [7] |

| Tamoxifen (1-4 µM) | Apoptosis | Dose-dependent increase in apoptotic cells | 24 | [8] |

| Tamoxifen (10 µM) | Apoptosis | 16.2% apoptotic cells | 72 | [9] |

| Tamoxifen (concentration not specified) | Cell Cycle | G0/G1: 68% (vs. 47% in control) | 30 | [1] |

| S: 20% (vs. 45% in control) | ||||

| G2/M: Slight increase | ||||

| Tamoxifen (250 µM) | Cell Cycle | S: 10% increase | 48 | [7] |

| G2: 6% increase |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies investigating the cytotoxic effects of tamoxifen on breast cancer cell lines and can be applied to assess the activity of this compound.[1][7]

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound (and tamoxifen as a control) in complete culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Remove the medium and add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)

This protocol, based on methodologies used for tamoxifen, can be employed to quantify apoptosis induced by this compound.[7]

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm; excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is designed to assess the effect of this compound on the cell cycle distribution of breast cancer cells, adapted from studies with tamoxifen.[1][10]

-

Cell Treatment: Culture cells in the presence of various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Conclusion

The available evidence suggests that this compound, while being a metabolite of tamoxifen, also serves as a prodrug that can be converted back to the parent compound within breast cancer cells. Its direct anti-estrogenic activity in ER+ cells appears to be comparable to that of tamoxifen, although more extensive quantitative studies are required to fully elucidate its potency relative to other key metabolites. The provided protocols and visualizations offer a framework for further investigation into the precise biological role of this compound. A deeper understanding of its contribution to the overall efficacy and resistance mechanisms of tamoxifen therapy is crucial for the development of more effective breast cancer treatments. Future research should focus on obtaining direct quantitative data on the antiproliferative, pro-apoptotic, and cell cycle effects of this compound in a range of breast cancer cell lines.

References

- 1. Cell cycle synchronization induced by tamoxifen and 17 beta-estradiol on MCF-7 cells using flow cytometry and a monoclonal antibody against bromodeoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]

- 4. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]

- 8. oaepublish.com [oaepublish.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of tamoxifen on cell cycle progression of synchronous MCF-7 human mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Flavin-Containing Monooxygenases in Tamoxifen N-Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy is intrinsically linked to its complex metabolic profile, which is predominantly governed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). While the role of CYPs in forming active metabolites like 4-hydroxytamoxifen (B85900) and endoxifen (B1662132) is well-documented, the N-oxidation of tamoxifen by FMOs represents a significant, yet sometimes overlooked, metabolic pathway. This technical guide provides an in-depth exploration of the role of FMOs, particularly FMO1 and FMO3, in the N-oxidation of tamoxifen to its major metabolite, tamoxifen-N-oxide. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Tamoxifen Metabolism and the Role of FMOs

Tamoxifen undergoes extensive metabolism in the liver, leading to the formation of several metabolites, each with varying degrees of estrogenic and antiestrogenic activity. The primary metabolic routes include N-demethylation and 4-hydroxylation, primarily catalyzed by CYP enzymes, which produce the highly potent antiestrogenic metabolites N-desmethyltamoxifen and 4-hydroxytamoxifen, respectively. These can be further metabolized to the even more active endoxifen.

Alongside these activating pathways, tamoxifen is also a substrate for flavin-containing monooxygenases, which catalyze the N-oxidation of the parent drug to form tamoxifen-N-oxide.[1][2] This pathway is considered a detoxification route, as tamoxifen-N-oxide exhibits significantly less pharmacological activity compared to tamoxifen and its hydroxylated metabolites.[3] However, emerging evidence suggests that tamoxifen-N-oxide can be reduced back to tamoxifen by CYP enzymes and other proteins like hemoglobin, creating a futile metabolic cycle that can influence the overall bioavailability and efficacy of the drug.[1][4] The primary FMO isoforms implicated in tamoxifen N-oxidation are FMO1 and FMO3.[1][2]

Quantitative Analysis of FMO-mediated Tamoxifen N-Oxidation

The kinetic parameters of FMO1 and FMO3 in the N-oxidation of tamoxifen have been investigated to understand their relative contributions to this metabolic pathway. The available data, while highlighting the involvement of both isoforms, also present some discrepancies that warrant further investigation.

Table 1: Kinetic Parameters for Tamoxifen N-Oxidation by FMO1 and FMO3

| Enzyme | Species | Km | Vmax | kcat | Source |

| FMO1 | Mouse | 1.2 mM | Not Reported | Not Reported | [5][6] |

| FMO3 | Human | 1.4 mM | Not Reported | Not Reported | [5][6] |

| FMO3 | Human | 6.4 µM | 29 pmol/min/mg protein | 1.13 min-1 | [7] |

Experimental Protocols

In Vitro FMO-Mediated Tamoxifen N-Oxidation Assay in Human Liver Microsomes

This protocol outlines a general procedure for determining the kinetics of tamoxifen N-oxidation by FMOs in a human liver microsomal (HLM) preparation.

Materials:

-

Human liver microsomes (pooled)

-

Tamoxifen

-

Tamoxifen-N-oxide standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Formic acid (FA)

-

Methanol (MeOH)

-

Internal standard (e.g., deuterated tamoxifen-N-oxide)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

In microcentrifuge tubes, prepare incubation mixtures containing human liver microsomes (final concentration, e.g., 0.5 mg/mL), tamoxifen at various concentrations (e.g., 0.5-500 µM), and the NADPH regenerating system in potassium phosphate buffer.

-

Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Initiation of Reaction:

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes), ensuring linear reaction kinetics.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for LC-MS/MS Analysis:

-

Vortex the terminated reaction mixtures vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

-

Quantification of Tamoxifen-N-oxide by LC-MS/MS

This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of tamoxifen-N-oxide.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from a low to high percentage of mobile phase B over a specified time to achieve separation of tamoxifen, tamoxifen-N-oxide, and other metabolites.

-

Flow Rate: e.g., 0.3 mL/min.

-

Column Temperature: e.g., 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for tamoxifen-N-oxide and the internal standard. For example:

-

Tamoxifen-N-oxide: m/z 388.2 -> m/z 72.1

-

Internal Standard (d5-tamoxifen-N-oxide): m/z 393.2 -> m/z 72.1

-

-

Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte to maximize signal intensity.

Data Analysis:

-

Construct a calibration curve using known concentrations of the tamoxifen-N-oxide standard.

-

Quantify the concentration of tamoxifen-N-oxide in the experimental samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizing the Pathways and Workflows

Tamoxifen N-Oxidation Metabolic Pathway

Caption: Metabolic pathway of tamoxifen N-oxidation by FMOs and its subsequent reduction.

Experimental Workflow for FMO Kinetic Analysis

Caption: Experimental workflow for determining the kinetic parameters of FMO-mediated tamoxifen N-oxidation.

Conclusion and Future Directions

The N-oxidation of tamoxifen by FMO1 and FMO3 is a crucial component of its overall metabolic fate. While often considered a detoxification pathway, the potential for a futile cycle through the reduction of tamoxifen-N-oxide back to the parent drug highlights the complexity of tamoxifen's pharmacology. Understanding the kinetics and regulation of FMO-mediated N-oxidation is essential for predicting inter-individual variability in tamoxifen response and for the development of novel therapeutic strategies.

Future research should focus on:

-

Resolving the discrepancies in the reported kinetic parameters for human FMO3.

-

Determining the Vmax and kcat values for human FMO1 to better understand its contribution to tamoxifen N-oxidation.

-

Investigating the clinical significance of the futile metabolic cycling of tamoxifen and tamoxifen-N-oxide.

-

Exploring the impact of genetic polymorphisms in FMO1 and FMO3 on tamoxifen metabolism and patient outcomes.

By elucidating the intricate role of FMOs in tamoxifen metabolism, the scientific community can further optimize the therapeutic use of this vital anticancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidation of tamoxifen by human flavin-containing monooxygenase (FMO) 1 and FMO3 to tamoxifen-N-oxide and its novel reduction back to tamoxifen by human cytochromes P450 and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] OXIDATION OF TAMOXIFEN BY HUMAN FLAVIN-CONTAINING MONOOXYGENASE (FMO) 1 AND FMO3 TO TAMOXIFEN-N-OXIDE AND ITS NOVEL REDUCTION BACK TO TAMOXIFEN BY HUMAN CYTOCHROMES P450 AND HEMOGLOBIN | Semantic Scholar [semanticscholar.org]

- 5. Flavin-containing monooxygenase isoform specificity for the N-oxidation of tamoxifen determined by product measurement and NADPH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Characterization of Tamoxifen N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive breast cancer. Its efficacy is intrinsically linked to its complex metabolism, which generates a variety of active and inactive metabolites. Among these is tamoxifen N-oxide, a significant product of phase I metabolism. This technical guide provides a detailed overview of the structural characterization of this compound, consolidating available physicochemical data, outlining experimental protocols for its analysis, and illustrating key metabolic and analytical pathways. While extensive research has been conducted on tamoxifen and its primary active metabolites, a comprehensive public repository of experimental structural data for this compound is notably limited. This guide, therefore, synthesizes the available information and provides generalized protocols to aid researchers in their investigations of this important metabolite.

Physicochemical Properties

This compound is the product of the formal oxidation of the tertiary amine group of tamoxifen.[1] Key physicochemical properties are summarized in the table below. It is important to note that much of the available data is computationally predicted rather than experimentally determined.

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₉NO₂ | PubChem[2] |

| Molecular Weight | 387.51 g/mol | PubChem[2] |

| IUPAC Name | 2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide | PubChem[2] |

| CAS Number | 75504-34-6 | PubChem[2] |

| Appearance | White to off-white solid | MedchemExpress[3] |

| Solubility | DMSO: ≥ 2 mg/mL | MedchemExpress[3] |

| Predicted XLogP3 | 4.8 | PubChem[2] |

| Predicted pKa (strongest basic) | 4.79 | Human Metabolome Database[4] |

Metabolic Pathway of Tamoxifen to this compound

Tamoxifen undergoes N-oxidation primarily catalyzed by flavin-containing monooxygenase (FMO) enzymes, particularly FMO1 and FMO3.[1][5] This metabolic process is a key step in the phase I metabolism of tamoxifen. Interestingly, this compound can be reduced back to tamoxifen by cytochrome P450 enzymes, suggesting a potential metabolic cycling or reservoir role for the N-oxide metabolite.[1][6]

Metabolic conversion of tamoxifen to this compound.

Structural Characterization Data

X-ray Crystallography

As of the date of this guide, there is no publicly available single-crystal X-ray diffraction data for this compound. Consequently, detailed experimental information on its solid-state conformation, including bond lengths, bond angles, and crystal packing, is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected 1H NMR Spectral Features: Based on the structure of this compound, the following proton signals are anticipated, with shifts likely differing from tamoxifen due to the electronic effects of the N-oxide group:

-

Aromatic protons: Signals corresponding to the protons on the two phenyl rings and the disubstituted benzene (B151609) ring.

-

Ethyl group protons: A quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group.

-

Dimethylaminoethoxy protons: Signals for the two methylene groups of the ethoxy chain and a singlet for the two N-methyl groups. The protons on the carbons adjacent to the N-oxide will be significantly deshielded compared to tamoxifen.

Expected 13C NMR Spectral Features: The 13C NMR spectrum is expected to show distinct signals for all 26 carbon atoms. The carbons directly bonded to the N-oxide group will exhibit the most significant chemical shift changes compared to tamoxifen.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are crucial for the identification and quantification of this compound in biological matrices.[8]

| Mass Spectrometry Data | Value/Information |

| Monoisotopic Mass | 387.2198 g/mol |

| Molecular Ion [M+H]+ | m/z 388.2273 |

| Characteristic Fragment Ions | While a complete fragmentation spectrum is not consistently reported, studies on tamoxifen and its metabolites suggest that characteristic product ions would arise from the cleavage of the dimethylaminoethoxy side chain. |

A generalized fragmentation pattern would likely involve the loss of the dimethylamino group and subsequent cleavages of the ethoxy side chain.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and characterization of this compound. These are intended as a starting point for researchers and may require optimization.

Synthesis of this compound

Principle: The synthesis of this compound is achieved through the oxidation of the tertiary amine group of tamoxifen. A common oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

(Z)-Tamoxifen

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

Dissolve (Z)-tamoxifen in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (approximately 1.1 equivalents) in dichloromethane to the tamoxifen solution.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Principle: The crude this compound can be purified by silica gel column chromatography to separate it from unreacted tamoxifen and other byproducts.

Procedure:

-

Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes).

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased.

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

General workflow for the synthesis and characterization of this compound.

Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a 5-10 mg sample of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid for ESI+).

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or analyze via LC-MS.

-

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain a fragmentation pattern for structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire an FTIR spectrum of the solid sample using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

-

Identify characteristic absorption bands. Expected peaks would include those for aromatic C-H and C=C stretching, aliphatic C-H stretching, C-O ether stretching, and the N-O stretching of the N-oxide group (typically in the 950-970 cm-1 region).

Conclusion

The structural characterization of this compound is essential for a complete understanding of the pharmacology and toxicology of tamoxifen. While detailed experimental data, particularly from X-ray crystallography and NMR spectroscopy, are not widely available in the public domain, this guide provides a consolidated summary of the known physicochemical properties and outlines the necessary experimental workflows for its synthesis, purification, and comprehensive characterization. Further research to fully elucidate the three-dimensional structure and detailed spectral properties of this compound will be invaluable to the fields of drug metabolism and oncology.

References

- 1. Oxidation of tamoxifen by human flavin-containing monooxygenase (FMO) 1 and FMO3 to tamoxifen-N-oxide and its novel reduction back to tamoxifen by human cytochromes P450 and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C26H29NO2 | CID 3033895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0060513) [hmdb.ca]

- 5. Metabolism of the antimammary cancer antiestrogenic agent tamoxifen. II. Flavin-containing monooxygenase-mediated N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Tamoxifen metabolite isomer separation and quantification by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamoxifen N-Oxide: An In-Depth Technical Guide to its In Vivo Formation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamoxifen (B1202), a selective estrogen receptor modulator (SERM), is a cornerstone in the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its therapeutic efficacy is intrinsically linked to its complex in vivo metabolism, which generates a variety of active and inactive metabolites. Among these, tamoxifen N-oxide (tamNox) has emerged as a significant, albeit sometimes overlooked, player. This technical guide provides a comprehensive overview of the in vivo formation and metabolism of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic pathways involved.

Data Presentation: Quantitative Analysis of this compound In Vivo

The following tables summarize the quantitative data on this compound concentrations in human patients, providing a comparative look at its distribution in different biological matrices and at various tamoxifen dosages.

Table 1: Serum Concentrations of Tamoxifen and its Metabolites in Breast Cancer Patients [1]

| Tamoxifen Daily Dose | Tamoxifen (ng/mL) | N-desmethyltamoxifen (ng/mL) | 4-hydroxytamoxifen (ng/mL) | Endoxifen (ng/mL) | This compound (ng/mL) |

| 1 mg | 15.1 (5.6 - 58.9) | 31.7 (11.0 - 128.3) | 0.8 (0.3 - 2.9) | 8.4 (2.3 - 29.4) | 2.0 (1.0 - 12.5) |

| 5 mg | 38.2 (25.2 - 71.0) | 72.7 (55.7 - 140.6) | 1.7 (1.3 - 3.0) | 17.7 (8.1 - 37.0) | 9.1 (6.7 - 10.5) |

| 20 mg | 108.0 (45.8 - 330.0) | 152.0 (57.1 - 329.0) | 2.6 (0.9 - 10.1) | 15.2 (3.6 - 54.3) | 10.1 (4.9 - 19.5) |

Data are presented as median (range).

Table 2: Breast Tumor Tissue Concentrations of Tamoxifen and its Metabolites in Breast Cancer Patients [1]

| Tamoxifen Daily Dose | Tamoxifen (ng/g) | N-desmethyltamoxifen (ng/g) | 4-hydroxytamoxifen (ng/g) | Endoxifen (ng/g) | This compound (ng/g) |

| 1 mg | 148.0 (20.0 - 581.0) | 213.0 (30.0 - 1060.0) | 4.0 (1.0 - 16.0) | 59.0 (10.0 - 240.0) | 2.0 (1.0 - 10.0) |

| 5 mg | 258.0 (110.0 - 750.0) | 420.0 (220.0 - 1100.0) | 7.0 (3.0 - 20.0) | 110.0 (40.0 - 320.0) | 2.0 (1.0 - 10.0) |

| 20 mg | 680.0 (180.0 - 3200.0) | 1000.0 (250.0 - 3500.0) | 13.0 (3.0 - 70.0) | 150.0 (30.0 - 700.0) | 2.0 (1.0 - 10.0) |

Data are presented as median (range).

Table 3: UPLC-MS/MS Method Validation for this compound Quantification [2]

| Parameter | Value |

| Validation Range | 12.5 - 300 ng/mL |

| Matrix | Human Plasma |

Metabolic Pathways of this compound

The formation and subsequent metabolism of this compound involve a dynamic interplay between oxidative and reductive enzymatic systems.

Formation of this compound

The N-oxidation of tamoxifen is primarily catalyzed by the Flavin-containing monooxygenase (FMO) enzyme system, specifically isoforms FMO1 and FMO3.[3][4] This reaction represents a detoxification pathway, converting the parent drug into a more polar metabolite.[3]

Reduction of this compound

Interestingly, this compound can be reduced back to tamoxifen in vivo. This retro-conversion is catalyzed by various Cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4.[3] This suggests a potential metabolic cycling where this compound may act as a reservoir for the parent drug.[3]

Metabolic pathway of tamoxifen focusing on N-oxide formation and reduction.

Experimental Protocols

This section outlines the methodologies for key experiments related to the in vivo study of this compound formation and metabolism.

In Vivo Administration of Tamoxifen in a Murine Model

This protocol is adapted from established methods for inducing CreER-mediated recombination in transgenic mice, which is a common application of in vivo tamoxifen administration.[5][6]

Materials:

-

Tamoxifen powder

-

Corn oil or sunflower oil

-

Ethanol (for 4-hydroxytamoxifen, an active metabolite)

-

Syringes and needles (appropriate gauge for intraperitoneal injection or oral gavage)

-

Vortexer and incubator/nutator

Procedure:

-

Preparation of Tamoxifen Solution (10 mg/mL):

-

In a sterile, light-protected tube, add 10 mg of tamoxifen powder to 1 mL of corn oil.[6]

-

Seal the tube and wrap it in aluminum foil to protect it from light.

-

Vortex the mixture briefly and then incubate it overnight at 37°C on a nutator to ensure proper homogenization.[6]

-

Store the stock solution at -20°C for up to 3 months, protected from light.[6]

-

-

Preparation of Working Solution (2.5 mg/mL):

-

Administration:

-

Intraperitoneal (IP) Injection: Administer the tamoxifen solution via IP injection. The dosage and frequency will depend on the specific experimental design. A common regimen is daily injections for a set number of days.[5]

-

Oral Gavage: Alternatively, the tamoxifen solution can be administered via oral gavage.

-

Sample Collection and Processing for Metabolite Analysis

Materials:

-

Anesthesia (e.g., isoflurane)

-

Syringes for blood collection

-

Anticoagulant (e.g., heparin)

-

Centrifuge

-

Homogenizer

-

Tris-HCl buffer (50 mM, pH 7.4)

Procedure:

-

Blood Sample Collection:

-

At designated time points after tamoxifen administration, anesthetize the animal.

-

Collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant.

-

Centrifuge the blood to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Tissue Sample Collection and Processing:

-

Euthanize the animal and dissect the tissues of interest (e.g., liver, tumor).

-

Rinse the tissues with cold saline and blot dry.

-

Weigh the tissue samples and homogenize them in 5 volumes (w/v) of 50 mM Tris-HCl buffer (pH 7.4).[1]

-

Mix the tissue homogenate with an equal volume of acetonitrile to precipitate proteins.[1]

-

Centrifuge the mixture to pellet the precipitated proteins.[1]

-

Collect the supernatant for analysis.

-

Store the processed tissue samples at -80°C until analysis.

-

Quantification of this compound by UPLC-MS/MS

This protocol is based on the method described by Dahmane et al. (2014) for the quantification of tamoxifen and its metabolites in human plasma.[2]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A suitable reversed-phase column (e.g., C18)

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Appropriate for the UPLC system.

-

Injection Volume: A small volume of the prepared sample extract.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard would be monitored for quantification.

Sample Preparation for Analysis:

-

Thaw the plasma or tissue supernatant samples.

-

Perform a protein precipitation step by adding a solvent like acetonitrile, often containing an internal standard.

-

Vortex and centrifuge the samples.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition.

-

Inject the reconstituted sample into the UPLC-MS/MS system.

Experimental and Logical Workflows

The following diagrams illustrate the key workflows in the study of this compound in vivo.

Experimental workflow for in vivo analysis of this compound.

Logical relationships in this compound formation and metabolism.

Conclusion

The in vivo formation and metabolism of this compound represent a significant aspect of tamoxifen's overall pharmacokinetic profile. The interplay between FMO-mediated N-oxidation and CYP-mediated reduction highlights a potential metabolic cycling that could influence the availability and activity of the parent drug. The quantitative data demonstrate the presence of this compound in both plasma and tumor tissue, underscoring its relevance in clinical settings. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the role of this metabolite in tamoxifen's therapeutic effects and potential mechanisms of resistance. A deeper understanding of this compound's in vivo behavior is crucial for optimizing tamoxifen therapy and developing novel strategies in breast cancer treatment.

References

- 1. Tissue distribution of 4-hydroxy-N-desmethyltamoxifen and tamoxifen-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An UPLC-MS/MS method for separation and accurate quantification of tamoxifen and its metabolites isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidation of tamoxifen by human flavin-containing monooxygenase (FMO) 1 and FMO3 to tamoxifen-N-oxide and its novel reduction back to tamoxifen by human cytochromes P450 and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | FMO1:FAD N-oxidises TAM [reactome.org]

- 5. Tamoxifen Administration to Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tamoxifen Administration for Aldh1l1-CreERT2, Drp1 flox mice [protocols.io]

An In-depth Technical Guide to the Enzymatic Conversion of Tamoxifen to Tamoxifen N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic conversion of tamoxifen (B1202) to its N-oxide metabolite. Tamoxifen is a selective estrogen receptor modulator (SERM) pivotal in the treatment and prevention of estrogen receptor-positive breast cancer. Its efficacy is intrinsically linked to its complex metabolism, which involves multiple enzymatic pathways leading to the formation of various metabolites, including tamoxifen N-oxide. Understanding the nuances of these metabolic pathways is crucial for optimizing therapeutic outcomes and mitigating adverse effects.

Introduction to Tamoxifen Metabolism

Tamoxifen is a prodrug that undergoes extensive biotransformation primarily in the liver. The metabolism of tamoxifen is multifaceted, involving two main types of reactions: Phase I and Phase II metabolism. Phase I reactions, which include oxidation, hydroxylation, and demethylation, are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes and the flavin-containing monooxygenase (FMO) system. These reactions produce active metabolites, such as 4-hydroxytamoxifen (B85900) and endoxifen, which have a much higher affinity for the estrogen receptor than tamoxifen itself, as well as other metabolites like this compound.[1][2][3][4][5][6][7][8][9] Phase II reactions involve the conjugation of these metabolites to increase their water solubility and facilitate their excretion.

This guide focuses on a specific Phase I metabolic pathway: the N-oxidation of tamoxifen to form this compound.

The Enzymatic N-oxidation of Tamoxifen

The conversion of tamoxifen to this compound is primarily catalyzed by the flavin-containing monooxygenase (FMO) system.[1][2][3][4][10] FMOs are a family of enzymes that play a significant role in the metabolism of a wide range of xenobiotics containing a nucleophilic heteroatom, such as nitrogen or sulfur.[11][12][13][14][15]

Key Enzymes Involved:

-

Flavin-Containing Monooxygenases (FMOs): Human FMO1 and FMO3 are the primary isoforms responsible for the N-oxidation of tamoxifen.[1][2][4] Studies have shown that FMO1 is more potent than FMO3 in catalyzing this reaction.[1] The N-oxidation of tamoxifen by FMOs is generally considered a detoxification pathway, as this compound is a benign and highly polar metabolite that can be readily excreted.[1][13]

-

Cytochrome P450 (CYP) Enzymes: While FMOs are responsible for the formation of this compound, several CYP enzymes have been shown to catalyze the reduction of this compound back to tamoxifen.[1][2][3][4] This retro-reduction suggests a potential metabolic cycling between tamoxifen and its N-oxide form, which may act as a reservoir of the parent drug in the body.[3] The CYP enzymes capable of this reduction include CYP1A1, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, with CYP1A1, CYP2A6, and CYP3A4 exhibiting the highest reductive activity.[2]

Quantitative Data on Tamoxifen N-oxidation

The following tables summarize the available quantitative data on the enzymatic conversion of tamoxifen to this compound.

Table 1: Kinetic Parameters for Tamoxifen N-oxidation by FMO Isoforms

| Enzyme | Species | Km (mM) | Vmax | kcat (min-1) | Source |

| FMO1 | Mouse | 1.2 | Not Reported | Not Reported | [16] |

| FMO3 | Human | 1.4 | Not Reported | Not Reported | [16] |

| FMO3 (purified) | Human | 6.4 | 29 pmol min-1 mg-1 protein | 1.13 | [1] |

Table 2: Enzymes Involved in the Tamoxifen and this compound Interconversion

| Metabolic Reaction | Enzyme Family | Key Isoforms | Primary Role |

| Tamoxifen → this compound | FMO | FMO1, FMO3 | N-oxidation (Detoxification) |

| This compound → Tamoxifen | CYP | CYP1A1, CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4 | Reduction (Metabolic Cycling) |

Experimental Protocols for Measuring Tamoxifen N-oxidation

This section provides a detailed methodology for a typical in vitro experiment to quantify the formation of this compound from tamoxifen using liver microsomes.

Objective: To determine the rate of this compound formation catalyzed by FMOs in human liver microsomes.

Materials and Reagents:

-

Tamoxifen

-

This compound standard

-

Human liver microsomes

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Methimazole (B1676384) (FMO inhibitor)

-

Acetonitrile (B52724) (HPLC grade)

-

Trifluoroacetic acid (HPLC grade)

-

Water (HPLC grade)

Experimental Procedure:

-

Preparation of Incubation Mixtures:

-

In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, human liver microsomes, and the NADPH regenerating system.

-

Prepare parallel incubations with the addition of methimazole to serve as a negative control for FMO activity.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

-

Initiation of the Reaction:

-

Initiate the enzymatic reaction by adding tamoxifen (dissolved in a suitable solvent like methanol (B129727) or DMSO) to the pre-warmed incubation mixtures. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath for a specified period (e.g., 30 minutes). The incubation time should be within the linear range of product formation.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and halt enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Centrifuge the terminated reaction mixtures at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

-

Analytical Method (HPLC):

-

Analyze the samples using a reverse-phase HPLC system equipped with a UV or mass spectrometry detector.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (e.g., 0.1%), is commonly used.

-

Column: A C18 column is typically employed for the separation of tamoxifen and its metabolites.

-

Detection: Monitor the elution of tamoxifen and this compound at a suitable wavelength (e.g., 254 nm) or by mass spectrometry.

-

Quantification: Quantify the amount of this compound formed by comparing its peak area to a standard curve generated with known concentrations of the this compound standard.

-

-

Data Analysis:

-

Calculate the rate of this compound formation, typically expressed as pmol of product formed per minute per mg of microsomal protein.

-

Compare the rates of formation in the presence and absence of methimazole to confirm the contribution of FMOs to the reaction.

-

Visualizations of Pathways and Workflows

The following diagrams illustrate the metabolic pathway of tamoxifen N-oxidation and a typical experimental workflow.

Caption: Metabolic cycling of tamoxifen to this compound.

Caption: In vitro tamoxifen N-oxidation assay workflow.

Significance in Drug Development and Clinical Practice

The enzymatic conversion of tamoxifen to this compound holds several implications for drug development and clinical practice:

-

Detoxification Pathway: The N-oxidation of tamoxifen is a detoxification pathway that leads to the formation of a less active and more easily excretable metabolite.[1] This is in contrast to the metabolic activation of tamoxifen to potent antiestrogenic metabolites like 4-hydroxytamoxifen and endoxifen. The balance between these activating and deactivating pathways can influence the overall therapeutic efficacy and toxicity of tamoxifen.

-

Metabolic Cycling and Drug Reservoir: The retro-reduction of this compound back to tamoxifen by CYP enzymes suggests that the N-oxide may serve as a metabolic reservoir for the parent drug.[3] This could potentially prolong the half-life and duration of action of tamoxifen in the body.

-

Interindividual Variability: The expression and activity of FMO and CYP enzymes can vary significantly among individuals due to genetic polymorphisms, drug-drug interactions, and other factors. This variability can lead to differences in the rate and extent of this compound formation and reduction, potentially contributing to the observed interindividual differences in tamoxifen response and toxicity.

Conclusion

The enzymatic conversion of tamoxifen to this compound is a significant metabolic pathway primarily mediated by FMO1 and FMO3. This reaction is part of a complex metabolic network that also includes the reduction of this compound back to the parent drug by various CYP enzymes. A thorough understanding of this metabolic interplay, including the kinetics and the enzymes involved, is essential for researchers and clinicians working to optimize tamoxifen therapy. Further research into the clinical relevance of the tamoxifen/tamoxifen N-oxide metabolic cycle may provide new insights into improving the safety and efficacy of this important anticancer drug.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidation of tamoxifen by human flavin-containing monooxygenase (FMO) 1 and FMO3 to tamoxifen-N-oxide and its novel reduction back to tamoxifen by human cytochromes P450 and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the antimammary cancer antiestrogenic agent tamoxifen. II. Flavin-containing monooxygenase-mediated N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Metabolism of tamoxifen by recombinant human cytochrome P450 enzymes: formation of the 4-hydroxy, 4'-hydroxy and N-desmethyl metabolites and isomerization of trans-4-hydroxytamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Tamoxifen | C26H29NO | CID 2733526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The inhibition of tamoxifen on UGT2B gene expression and enzyme activity in rat liver contribute to the estrogen homeostasis dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reactome | FMO1:FAD N-oxidises TAM [reactome.org]

- 11. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Role of flavin-containing monooxygenase in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of flavin-containing monooxygenases in drug metabolism and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Flavin-containing monooxygenase isoform specificity for the N-oxidation of tamoxifen determined by product measurement and NADPH oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamoxifen N-Oxide: A Potential Biomarker in Tamoxifen Therapy - A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tamoxifen (B1202) is a cornerstone of endocrine therapy for estrogen receptor-positive (ER+) breast cancer. As a prodrug, its efficacy is critically dependent on its metabolic activation into more potent antiestrogenic compounds. While metabolites like endoxifen (B1662132) have been extensively studied as biomarkers for therapeutic outcome, the role of other significant metabolites, such as tamoxifen N-oxide (TNO), remains less defined. TNO is one of the most abundant circulating metabolites of tamoxifen, and its unique metabolic pathway, involving formation by flavin-containing monooxygenases and reduction back to the parent drug, suggests a potential role as a reservoir or modulator of tamoxifen availability. This technical guide provides an in-depth exploration of this compound, summarizing its metabolism, pharmacokinetic profile, and the current understanding of its potential as a biomarker in tamoxifen therapy. It includes detailed experimental protocols for its quantification and presents key data in a structured format to aid in comparative analysis.

The Metabolic Landscape of Tamoxifen

Tamoxifen is a selective estrogen receptor modulator (SERM) that functions as a competitive antagonist of the estrogen receptor in breast tissue.[1][2] It is administered as a prodrug and undergoes extensive metabolism, primarily in the liver, by a network of enzymes. The clinical response to tamoxifen can vary significantly among patients, a variability attributed in large part to polymorphisms in the genes encoding these metabolic enzymes.[3][4]

The biotransformation of tamoxifen primarily follows two major pathways:

-

N-demethylation: This pathway accounts for approximately 92% of tamoxifen metabolism.[5][6] The cytochrome P450 enzymes CYP3A4 and CYP3A5 catalyze the conversion of tamoxifen to its primary metabolite, N-desmethyltamoxifen (NDM).[5][7]

-

4-hydroxylation: A smaller proportion, around 7%, of tamoxifen is converted to 4-hydroxytamoxifen (B85900) (4-OHT).[5][6] This reaction is catalyzed by several CYP enzymes, most notably CYP2D6.[3]

Both NDM and 4-OHT are further metabolized to form the highly potent secondary metabolite, endoxifen (4-hydroxy-N-desmethyltamoxifen). Endoxifen and 4-OHT exhibit a 30- to 100-fold higher binding affinity for the estrogen receptor compared to tamoxifen itself and are considered the principal drivers of its therapeutic effect.[8][9][10] A separate metabolic route involves the N-oxidation of tamoxifen to form this compound.

Formation, Metabolism, and Distribution of this compound

This compound (TNO) is formed by the N-oxidation of the tertiary amine group of tamoxifen. This reaction is catalyzed by flavin-containing monooxygenases, specifically FMO1 and FMO3.[2][5][6] TNO is one of the most abundant circulating metabolites of tamoxifen, along with N-desmethyltamoxifen and endoxifen.[11]

A key characteristic of this pathway is its reversibility. TNO can be reduced back to tamoxifen in vitro by multiple enzymes, including CYP450s (notably CYP1A1, CYP2A6, and CYP3A4), as well as by hemoglobin and NADPH-P450 oxidoreductase.[5][12] This metabolic cycling suggests that TNO could function as a systemic reservoir, potentially prolonging the availability of the parent drug.

Studies on the tissue distribution of tamoxifen metabolites have revealed that while most metabolites are found at concentrations 5-10 times higher in tumor tissue than in serum, TNO is an exception.[13][14] The concentration of TNO in breast tumor tissue is significantly lower than in serum, a finding that may be explained by the rapid intracellular reduction of TNO back to tamoxifen.[13][14] This deviation in distribution from other metabolites underscores its unique pharmacokinetic profile.

Quantitative Analysis of this compound

Accurate quantification of tamoxifen and its metabolites is essential for pharmacokinetic studies and for evaluating their potential as biomarkers. The gold standard for this analysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.[15][16][17]

Experimental Protocol: Quantification by LC-MS/MS

The following protocol is a synthesized methodology based on established and validated methods for the simultaneous quantification of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen, endoxifen, and this compound in human plasma or serum.[17][18][19]

1. Sample Preparation (Protein Precipitation & Extraction):

- Thaw frozen plasma or serum samples on ice.

- To a 200 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of an internal standard solution (e.g., deuterated tamoxifen, D5-tamoxifen) in acetonitrile (B52724) to monitor extraction efficiency and matrix effects.

- Add 50 µL of acetone (B3395972) to precipitate proteins. Vortex for 30 seconds.

- Add 1 mL of an organic solvent mixture (e.g., n-hexane/isopropanol) for liquid-liquid extraction. Vortex vigorously for 2 minutes.

- Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC):

- Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm) is typically used for separation.[17]

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: 0.300 mL/min.

- Gradient Elution: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes based on their polarity. A typical run time is 10 minutes.

- Injection Volume: 5 µL.

3. Tandem Mass Spectrometry (MS/MS):

- Ionization: Electrospray ionization (ESI) in positive ion mode.

- Detection: A triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

- MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

- Tamoxifen: m/z 372 > 72[17]

- N-desmethyltamoxifen: m/z 358 > 58[17]

- 4-hydroxytamoxifen: m/z 388 > 72[17]

- Endoxifen: m/z 374 > 58[17]

- This compound: A specific transition (e.g., 388 > 72, though it can be isobaric with 4-OHT, requiring chromatographic separation) must be optimized.[18]

4. Data Analysis and Quantification:

- Generate a calibration curve using standards of known concentrations.

- Quantify the concentration of each metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

// Node Definitions

Sample [label="1. Sample Collection\n(Plasma/Serum)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Prepare [label="2. Sample Preparation\n- Add Internal Standard\n- Protein Precipitation\n- Liquid-Liquid Extraction", fillcolor="#F1F3F4", fontcolor="#202124"];

Dry [label="3. Evaporation & Reconstitution", fillcolor="#F1F3F4", fontcolor="#202124"];

Inject [label="4. LC-MS/MS Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"];

LC [label="5. Chromatographic Separation\n(C18 Reverse-Phase)", fillcolor="#FBBC05", fontcolor="#202124"];

MS [label="6. Mass Spectrometry\n- ESI+ Ionization\n- MRM Detection", fillcolor="#FBBC05", fontcolor="#202124"];

Data [label="7. Data Analysis\n- Peak Integration\n- Quantification via Calibration Curve", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Sample -> Prepare;

Prepare -> Dry;

Dry -> Inject;

Inject -> LC;

LC -> MS;

MS -> Data;

}

Pharmacokinetic Data

The steady-state concentrations of tamoxifen and its metabolites can vary widely among individuals. The following table summarizes representative pharmacokinetic data.

| Metabolite | Mean Steady-State Plasma Concentration (ng/mL) | Key Metabolic Enzymes | Notes |

| Tamoxifen | ~120 - 310[2][11] | CYP3A4/5, CYP2D6, CYP2C9, FMO1/3 | Parent prodrug |

| N-desmethyltamoxifen | ~336[2] | CYP3A4/5 (Formation) | Most abundant primary metabolite |

| 4-hydroxytamoxifen | < 5[10] | CYP2D6 (Formation) | Highly active, but low concentration |

| Endoxifen | ~10 - 16[11] | CYP2D6, CYP3A4 (Formation) | Primary active metabolite |

| This compound | Abundant, but variable | FMO1, FMO3 (Formation); CYPs (Reduction) | One of the most abundant circulating metabolites[11] |

This compound as a Potential Biomarker

While the concentrations of the active metabolite endoxifen have been linked to clinical outcomes and side effects in tamoxifen therapy, the clinical significance of TNO is still poorly understood.[4][8][14] Its potential as a biomarker is an area of active investigation, with several hypotheses under consideration.

-

Indicator of FMO Activity: TNO levels could reflect the activity of FMO enzymes, which are also involved in the metabolism of other xenobiotics.

-

Tamoxifen Reservoir: The reversible reduction of TNO to tamoxifen suggests it may act as a circulating reservoir, influencing the parent drug's half-life and sustained availability for conversion into active metabolites.[5]

-